cis-Tert-butyl 3-iodocyclobutylcarbamate
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Overview
Description
Cis-Tert-butyl 3-iodocyclobutylcarbamate is a chemical compound with the molecular formula C9H16INO2 and a molecular weight of 297.14 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for cis-Tert-butyl 3-iodocyclobutylcarbamate is1S/C9H16INO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+
. This indicates the presence of a cyclobutyl ring, an iodine atom, and a carbamate group in the molecule. Physical And Chemical Properties Analysis
Cis-Tert-butyl 3-iodocyclobutylcarbamate is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Synthesis and Characterization
- Platinum(IV) carbamate complexes were synthesized, showing potential as anticancer agents with activity comparable or slightly better than cisplatin against human lung cancer cells. The synthesis involved reacting organic isocyanates with a platinum(IV) complex, demonstrating the utility of carbamate compounds in medicinal chemistry (Wilson & Lippard, 2011).
- A novel method for preparing cis-2-fluorocyclopropane-1-carboxylic acid was developed, highlighting the versatility of carbamate compounds in synthesizing structurally complex molecules (Toyota et al., 1996).
- Phosphine-catalyzed cycloaddition strategy was used for the synthesis of cis-spirovetivanes, illustrating the role of carbamate compounds in efficient and selective synthesis processes (Du & Lu, 2003).
Analytical and Structural Studies
- Innovative synthetic strategies and analytical approaches in bioinorganic chemistry research have led to a deeper understanding of cisplatin analogues, including carbamate complexes, for anticancer drug development (Galanski, Jakupec, & Keppler, 2005).
- Studies on the synthesis, reactions, and structural features of monofluorinated cyclopropanecarboxylates, derived from reactions involving carbamate compounds, provided insights into the solid-state structures and intermolecular interactions of these compounds (Haufe et al., 2002).
Potential Biological Activity
- Metallopharmaceutical agents based on palladium, gold, and silver N-heterocyclic carbene complexes, including those derived from carbamate compounds, displayed potent anticancer and antimicrobial activities, underscoring the significance of carbamate derivatives in developing new therapeutic agents (Ray et al., 2007).
Safety and Hazards
The compound is classified as having acute toxicity (oral) Category 4, skin corrosion/irritation Category 2, serious eye damage/eye irritation Category 2A, and specific target organ toxicity – Single exposure, Category 3 . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
tert-butyl N-(3-iodocyclobutyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEFFDGFPRWHAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163651 |
Source
|
Record name | Carbamic acid, N-(trans-3-iodocyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001163651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Tert-butyl 3-iodocyclobutylcarbamate | |
CAS RN |
1389264-19-0, 1824239-57-7 |
Source
|
Record name | Carbamic acid, N-(trans-3-iodocyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001163651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl (3-iodocyclobutyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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